3-溴-6-(甲硫基)-1H-吡唑并[3,4-D]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound with the molecular formula C6H5BrN4S . It has a molecular weight of 245.1 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” is represented by the InChI code: 1S/C6H5BrN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11) . This compound is a part of the 2-amino-pyrido[3,4-d]pyrimidine core, which addresses key pharmacophoric elements of the kinase ATP pocket .
Chemical Reactions Analysis
The bromination of 4-hydroxypyrazolo[3,4-d]pyrimidine and its N-methyl analogs leads to the corresponding 3-bromo derivatives . The reaction is inhibited by 4-hydroxypyrazolo[3,4-d]pyrimidine .
Physical and Chemical Properties Analysis
“3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” is a solid compound . It has a molecular weight of 245.1 . The compound should be stored in a refrigerator .
科学研究应用
双环 6 + 6 体系
该化合物是一种双环 [6 + 6] 体系,其化学性质和生物学意义已得到研究 . 该研究的主要部分包括合成方法、连接到环碳原子和氮原子的取代基的反应性以及生物学应用 .
医疗和制药应用
该化合物已在医疗和制药领域得到大规模应用 . 这是由于其多样的生物学应用和合成重要性 .
神经保护和抗神经炎剂
三唑-嘧啶杂合体,可能包括“3-溴-6-(甲硫基)-1H-吡唑并[3,4-D]嘧啶”,已被研究用于其作为神经保护和抗神经炎剂的潜力 . 这些化合物在降低人神经细胞中内质网(ER)伴侣蛋白BIP和凋亡标志物裂解的caspase-3的表达方面显示出有希望的结果 .
抑制一氧化氮 (NO) 和肿瘤坏死因子-α (TNF-α)
这些化合物还通过抑制LPS刺激的人微glia细胞中一氧化氮 (NO) 和肿瘤坏死因子-α (TNF-α) 的产生,显示出显著的抗神经炎特性 .
与ATF4和NF-kB蛋白的活性残基相互作用
分子对接研究表明,先导化合物与ATF4和NF-kB蛋白的活性残基具有良好的相互作用 . 这表明可能通过抑制ER应激、凋亡和NF-kB炎症途径来发挥作用机制 .
抗菌、镇痛和抗炎活性
安全和危害
The safety information for “3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
未来方向
The future directions for “3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” could involve expanding the scope of fused pyrimidines as kinase inhibitor scaffolds . This could involve the synthesis and modification of pyrido[3,4-d]pyrimidines . The aim would be to discover novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged .
作用机制
Target of Action
The primary targets of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine interacts with its kinase targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The action of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine affects the kinase signaling pathways . Many kinases have been found to be closely linked to tumor proliferation and survival, and therefore kinase inhibition represents an effective treatment for cancer .
Result of Action
The result of the action of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine is the inhibition of kinase activity . This inhibition can lead to the prevention of tumor proliferation and survival, making it an effective treatment for cancer .
生化分析
Cellular Effects
Related compounds have been found to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazolopyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized and studied using various methods, including microwave-assisted synthesis .
Dosage Effects in Animal Models
The effects of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine at different dosages in animal models have not been reported yet. Related compounds have shown significant anti-proliferative activity in NCI 60 cancer cell lines .
Metabolic Pathways
Related compounds have been found to be involved in the pyrimidine synthesis pathway .
Transport and Distribution
Related compounds have been found to be transported and distributed within cells via various mechanisms .
Subcellular Localization
Related compounds have been found to be regulated in their subcellular localization by proteins such as the 14-3-3 family of proteins .
属性
IUPAC Name |
3-bromo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEIXBIKEFRPGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NNC(=C2C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306829-95-7 |
Source
|
Record name | 3-bromo-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。